1-Chloro-5-(chloromethyl)-2,3-dimethoxybenzene
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Overview
Description
1-Chloro-5-(chloromethyl)-2,3-dimethoxybenzene is an organic compound with the molecular formula C9H10Cl2O2 It is a derivative of benzene, where two chlorine atoms and two methoxy groups are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-5-(chloromethyl)-2,3-dimethoxybenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2,3-dimethoxytoluene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-(chloromethyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include partially or fully dechlorinated derivatives.
Scientific Research Applications
1-Chloro-5-(chloromethyl)-2,3-dimethoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-5-(chloromethyl)-2,3-dimethoxybenzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, allowing nucleophilic substitution reactions to occur. The methoxy groups can influence the electron density of the benzene ring, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-(chloromethyl)benzene: Lacks the methoxy groups, resulting in different reactivity and applications.
2,3-Dimethoxybenzyl chloride: Similar structure but with different substitution patterns, leading to varied chemical behavior.
1-Chloro-2,3-dimethoxybenzene:
Uniqueness
1-Chloro-5-(chloromethyl)-2,3-dimethoxybenzene is unique due to the presence of both chlorine and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H10Cl2O2 |
---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
1-chloro-5-(chloromethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
WVZJTGBCTAVWHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CCl)Cl)OC |
Origin of Product |
United States |
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